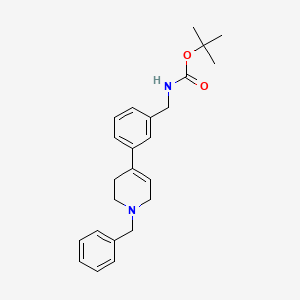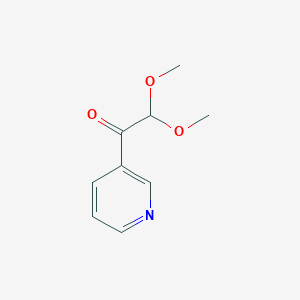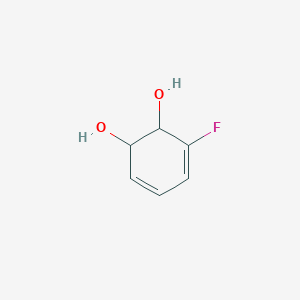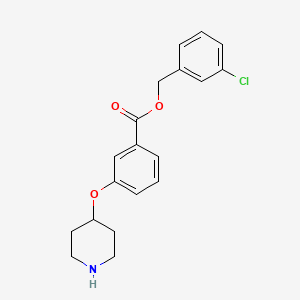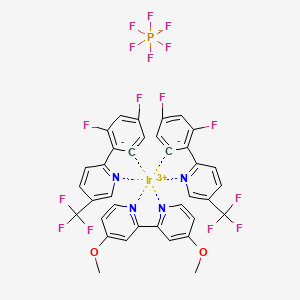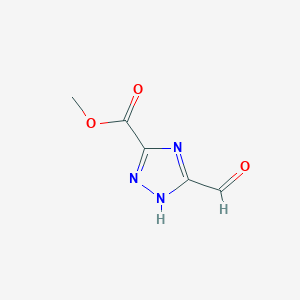![molecular formula C16H12F3NO2 B13888509 2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B13888509.png)
2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol is a chemical compound with the molecular formula C16H12F3NO2 and a molecular weight of 307.27 g/mol It is characterized by the presence of a benzoxazole ring and a trifluoromethyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol typically involves the reaction of 2-aminophenol with 3-(trifluoromethyl)benzaldehyde under specific conditions to form the benzoxazole ring. This is followed by the reduction of the resulting intermediate to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output .
化学反応の分析
Types of Reactions: 2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzoxazole ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]ketone.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
科学的研究の応用
2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of 2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, leading to potential antimicrobial and anticancer effects. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with cellular membranes and proteins .
類似化合物との比較
- 2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone
- 2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]methanol
- 2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]propane
Comparison: Compared to its analogs, 2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol is unique due to the presence of a hydroxyl group, which can participate in hydrogen bonding and enhance its solubility in aqueous environments. This feature makes it particularly useful in biological and medicinal applications .
特性
分子式 |
C16H12F3NO2 |
|---|---|
分子量 |
307.27 g/mol |
IUPAC名 |
(1S)-2-(1,3-benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C16H12F3NO2/c17-16(18,19)11-5-3-4-10(8-11)13(21)9-15-20-12-6-1-2-7-14(12)22-15/h1-8,13,21H,9H2/t13-/m0/s1 |
InChIキー |
NHOGTCDKLUELSC-ZDUSSCGKSA-N |
異性体SMILES |
C1=CC=C2C(=C1)N=C(O2)C[C@@H](C3=CC(=CC=C3)C(F)(F)F)O |
正規SMILES |
C1=CC=C2C(=C1)N=C(O2)CC(C3=CC(=CC=C3)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[9-(Hydroxymethyl)-1,4-dioxaspiro[4.4]nonan-6-yl]methanol](/img/structure/B13888428.png)
![tert-butyl N-[2-(3-chloroanilino)ethyl]carbamate](/img/structure/B13888433.png)
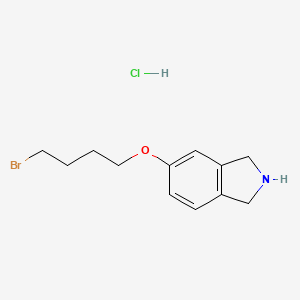
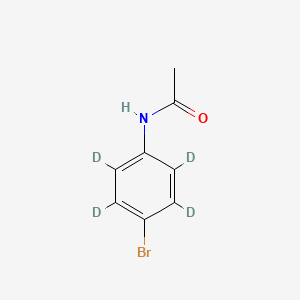
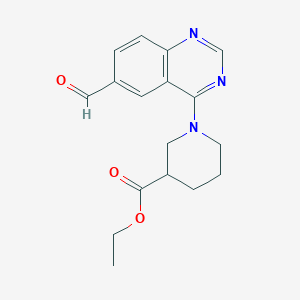
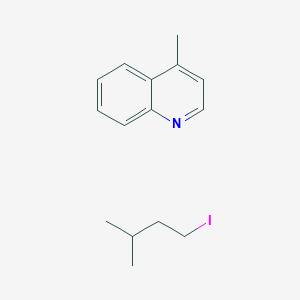
![N-[1-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]acetamide](/img/structure/B13888460.png)
![N-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]propan-2-amine](/img/structure/B13888466.png)
